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molecular formula C7H6ClNO2 B016105 Methyl 4-Chloropicolinate CAS No. 24484-93-3

Methyl 4-Chloropicolinate

Cat. No. B016105
M. Wt: 171.58 g/mol
InChI Key: VTENWIPSWAMPKI-UHFFFAOYSA-N
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Patent
US07534796B2

Procedure details

4-Chloro-pyridine-2-carboxylic acid methyl ester (2) (500 mg, 3 mmol) was dissolved in MeOH (5 ml) and concentrated ammonium hydroxide (5 ml) was added. After 10 minutes, the reaction mixture was partitioned between ethyl acetate and brine. The ethyl acetate was washed with brine one additional time, and the solvents were removed under vacuum to yield the title product 3 (400 mg (85%), 2.5 mmol) as a white solid. 1H NMR (DMSO-d6): δ 8.64 (d, J=5.3 Hz, 1H), 8.22 (bs, 1H), 8.03 (d, J=1.9 Hz, 1H), 7.83 (bs, 1H), 7.68 (dd, J=5.3 Hz, 1.9 Hz, 1H). MS (ESI-POS): [M+H]+=157.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][N:6]=1)=O.[OH-].[NH4+:13]>CO>[Cl:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([C:3]([NH2:13])=[O:2])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NC=CC(=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The ethyl acetate was washed with brine one additional time
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mmol
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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